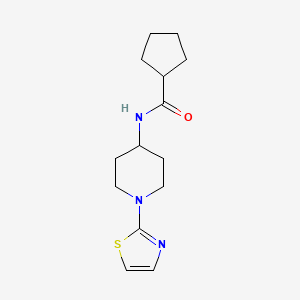

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

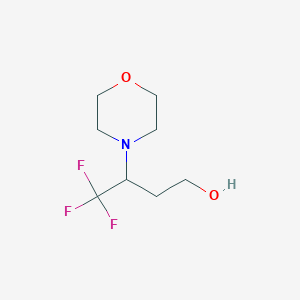

The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide is based on its molecular formula, C14H21N3OS.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Insomnia Treatment

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide, also known as SB-649868, is primarily studied for its role as an orexin 1 and 2 receptor antagonist, which is under development for treating insomnia. An open-label study revealed that after a single oral dose, elimination of the drug-related material was almost complete over a nine-day period, occurring mainly via feces. The study highlighted the drug's metabolism and the presence of more slowly cleared metabolites, offering insights into its pharmacokinetics and disposition in humans (Renzulli et al., 2011).

Anti-Arrhythmic Properties

Compounds with a similar structure, specifically 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide, have been studied for their anti-arrhythmic activities. These compounds, derived from a reaction with hydrazonoyl chlorides, resulted in 1,3-thiazole derivatives, demonstrating significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Inhibition of Mycobacterium tuberculosis GyrB

A series of thiazole-piperidine hybrid analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis GyrB ATPase. The findings indicated that some compounds, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against various tests, including inhibition of MTB DNA gyrase and antibacterial activity against MTB (Jeankumar et al., 2013).

Antimicrobial Resistance and Activity

Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in addressing antimicrobial resistance. The study highlighted the importance of molecular docking studies and in vitro antimicrobial activity, contributing to the design of more potent antimicrobial agents (Anuse et al., 2019).

Anticancer Activity

Derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles containing a sulfone moiety demonstrated potent in vitro anticancer activity against the human breast cancer cell line MCF7. These compounds, synthesized via reactions with various reagents, offer potential for development as anticancer agents (Al-Said et al., 2011).

Eigenschaften

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRAAPFNSGMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)

![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)